molecular formula C16H12Cl2N2O3S2 B11632780 Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11632780
M. Wt: 415.3 g/mol
InChI Key: KZMRHJGSVAUJQX-UHFFFAOYSA-N
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Description

ETHYL 2-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a thiazole ring, another heterocyclic structure containing both sulfur and nitrogen atoms. The presence of chlorine atoms and an ethyl ester group further enhances its chemical properties and reactivity.

Preparation Methods

The synthesis of ETHYL 2-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the thiazole ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 2-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms, altering the compound’s structure.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 2-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    METHYL 2-(((3,6-DICHLORO-1-BENZOTHIEN-2-YL)CARBONYL)AMINO)BENZOATE: Another compound with a benzothiophene core and similar functional groups.

    4-ETHYL 2-METHYL 5-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE: A compound with a similar structure but different substituents. The uniqueness of ETHYL 2-(3,6-DICHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12Cl2N2O3S2

Molecular Weight

415.3 g/mol

IUPAC Name

ethyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H12Cl2N2O3S2/c1-3-23-15(22)12-7(2)19-16(25-12)20-14(21)13-11(18)9-5-4-8(17)6-10(9)24-13/h4-6H,3H2,1-2H3,(H,19,20,21)

InChI Key

KZMRHJGSVAUJQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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